molecular formula C13H14ClNO6 B15159930 Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester CAS No. 820242-20-4

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester

Cat. No.: B15159930
CAS No.: 820242-20-4
M. Wt: 315.70 g/mol
InChI Key: BAXUUHIMDDOPPQ-JTQLQIEISA-N
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Description

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a chloro, nitro, and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid with dimethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

820242-20-4

Molecular Formula

C13H14ClNO6

Molecular Weight

315.70 g/mol

IUPAC Name

dimethyl 2-chloro-2-[(1R)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C13H14ClNO6/c1-20-11(16)13(14,12(17)21-2)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1

InChI Key

BAXUUHIMDDOPPQ-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl

Canonical SMILES

COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl

Origin of Product

United States

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